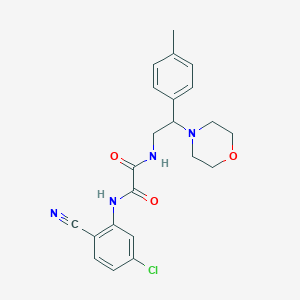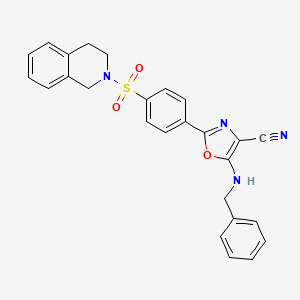
5-(benzylamino)-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(benzylamino)-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C26H22N4O3S and its molecular weight is 470.55. The purity is usually 95%.
BenchChem offers high-quality 5-(benzylamino)-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(benzylamino)-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Reactivity and Chemical Transformations
The chemical compound 5-(benzylamino)-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)oxazole-4-carbonitrile, while not directly mentioned in the searched papers, appears to be related to a broader class of compounds involving complex organic reactions and synthesis processes. Studies on similar compounds provide insights into their potential applications in scientific research, particularly in organic synthesis and the development of new materials or pharmaceuticals.
Synthesis and Nucleophilic Reactions : One research avenue involves the exploration of nucleophilic reactions with cyanide to produce highly reactive intermediates for further chemical transformations. For instance, the dicyanation of 1,4-diaminoanthraquinones under specific conditions leads to the formation of compounds with multiple cyano groups, which are highly reactive towards nucleophiles. This process can yield a variety of heterocyclic compounds through ring formation (Adam & Winkler, 1983).
Generation of Heterocyclic Compounds : The one-step synthesis of 4-arylaminoquinazoline-2-carbonitriles demonstrates the utility of related compounds in generating new heterocyclic structures, which are of significant interest in pharmaceutical research for their potential biological activities (El-Shaieb et al., 2009).
Applications in Agriculture : The synthesis of new partially hydrogenated isoquinolines and their evaluation as insecticides against agricultural pests highlight the potential of these compounds in developing new agrochemicals. These studies show that specific derivatives can exhibit significant toxicological activity against pests, suggesting a role in pest management strategies (Bakhite et al., 2022).
Rhodium-Catalyzed Reactions : The synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines via rhodium-catalyzed reactions demonstrates advanced synthetic techniques for constructing complex molecules. Such processes are crucial for the development of novel compounds with potential applications in medicinal chemistry and material science (He et al., 2016).
Antimicrobial Activity : Novel synthetic routes to derivatives involving 1,2,3,4-tetrahydroisoquinoline and their evaluation for antimicrobial activity underline the importance of such compounds in the search for new antibacterial and antifungal agents. The ability to synthesize diverse derivatives allows for extensive biological screening and potential therapeutic applications (Rao et al., 2020).
Propriétés
IUPAC Name |
5-(benzylamino)-2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c27-16-24-26(28-17-19-6-2-1-3-7-19)33-25(29-24)21-10-12-23(13-11-21)34(31,32)30-15-14-20-8-4-5-9-22(20)18-30/h1-13,28H,14-15,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQJWXNMBVYBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C4=NC(=C(O4)NCC5=CC=CC=C5)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzylamino)-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)oxazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Methylpropane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2627068.png)

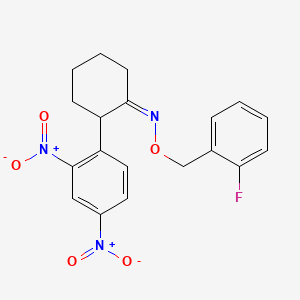




![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-6-carboxamide](/img/structure/B2627078.png)
![N-(3-chlorophenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2627083.png)
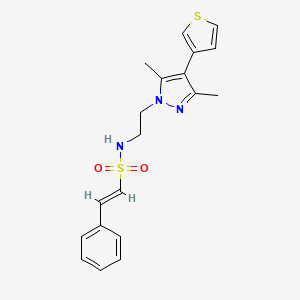
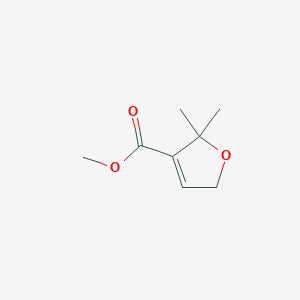
![methyl (2Z)-2-[(3,4-dimethylphenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate](/img/structure/B2627088.png)
![(5,6-Dihydro-1,4-dioxin-2-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2627089.png)
